Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

TAS0728 phase | study results

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S544575

CAS No.: 2088323-16-2

Compound Focus: TAS0728

Get Quote

Clinical Trial Summary

The table below summarizes the key design and outcome elements of the first-in-human Phase I study of

TAS0728 (ClinicalTrials.gov Identifier: NCT03410927) [1] [2].

Trial Aspect

Details

Study Identifier

Primary Objectives

Patient Population

Study Design

Dosing

Key Efficacy

Finding

Key Safety Findings
& Outcome

NCT03410927 [1] [2]

Investigate safety, dose-limiting toxicities (DLTs), and determine Maximum
Tolerated Dose (MTD) and/or Recommended Phase Il Dose (RP2D) [1].

19 patients with advanced solid tumors harboring HER2 or HER3
overexpression, amplification, or mutation [1] [3].

Open-label, dose-escalation [1].

Administered orally in 21-day cycles at doses from 50 mg to 200 mg, twice
daily (BID) [1].

Partial responses observed in 2 out of 14 patients evaluable for treatment
response [1] [3].

Study terminated due to unacceptable toxicity. The Maximum Tolerated Dose
was not determined as the risk-benefit ratio was no longer favorable [1] [4].
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Detailed Safety and Efficacy Data

The tables below provide a detailed breakdown of the safety events and efficacy observations from the study.

Table 1: Dose-Limiting Toxicities (DLTs) and Serious Adverse Events (SAEs) [1]

Dose )
Event Grade Details
Level
Diarrhea 200mg Grade  Two DLTs observed; lasted >48 hours and was not responsive to
BID 3 aggressive antidiarrheal treatment [1].
Diarrhea 150 mg Grade  One additional DLT observed [1].
BID 3
Cardiac 150 mg Fatal One patient died after 1 cycle (21 days). The causal relationship to
Arrest BID TAS0728 could not be excluded due to the temporal association [1].

Table 2: Antitumor Activity (Evaluable Population: n=14) [1]

Response Category

Number of Patients

Partial Response (PR)

Stable Disease (SD)

Progressive Disease (PD)

Not Specified

Not Specified

Objective tumor assessments were made according to RECIST 1.1 criteria [1].

TAS0728 Mechanism and Experimental Protocols

TAS0728 is an orally available, potent, and selective covalent-binding inhibitor of HER2. It covalently binds

to HER2 at residue C805, leading to irreversible inhibition that is not affected by high ATP concentrations

[5]. A key differentiator from other irreversible HER?2 inhibitors is its high specificity for HER2 over wild-
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type EGFR, which was designed to avoid dose-limiting skin and gastrointestinal toxicities commonly
associated with EGFR inhibition [1] [5].

Key Preclinical Findings:

e TAS0728 potently inhibits phosphorylation of both mutated and wild-type HER2, as well as HER3 and
downstream effectors (e.g., AKT and MAPK) [5].

e This inhibition induces apoptosis (cell death) in HER2-amplified breast cancer cells and has shown
antitumor activity in xenograft models, including those with acquired resistance to
trastuzumab/pertuzumab or T-DM1 [1] [5].

Diagram of TAS0728's mechanism of action and Phase I trial workflow:

Mechanism of Action (Preclinical) Phase I Clinical Trial Workflow
TAS0728 Patient Population (n=19)
Oral Covalent Inhibitor Advanced Solid Tumors with HER2/HER3 aberrations

Open-label, Dose-Escalation
Doses: 50, 100, 200 mg BID

Covalent Binding Dose-Limiting Toxicities (DLTS)

: - Grade 3 Diarrhea (200 mg & 150 mg BID)
£ CiEfts el - Fatal Cardiac Arrest (150 mg BID)

Inhibition of Downstream
Signaling (AKT, MAPK)
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Experimental Protocol from the Phase I Study [1]:

e Study Treatment: TAS0728 was administered orally twice daily (BID) in continuous 21-day cycles.

e Dose Escalation: Followed a standard 3 + 3 design. The planned doses were 50, 100, 200, 400,
600, and 800 mg BID.

e DLT Evaluation Period: DLTs were assessed during the first cycle (21 days) of treatment.

e DLT Definition: Treatment-related adverse events (TRAES) per CTCAE v5.0, with specific criteria.
For example, Grade >3 diarrhea was considered a DLT only if it lasted >48 hours and was
unresponsive to intensive antidiarrheal medication.

¢ Tumor Response Assessment: Tumor imaging (MRI/CT) was performed at baseline and then every
two cycles for the first six months, and every three cycles thereafter. Responses were evaluated per
RECIST 1.1 guidelines.

Interpretation for Professionals

The development of TAS0728 highlights a critical challenge in targeted oncology drug development. While
its HER2-selective profile and preclinical promise were significant, the clinical outcome underscores that
target specificity alone does not guarantee a viable therapeutic window. The severe toxicities
encountered, particularly the unpredictable cardiac event, proved to be a major barrier to further

development.

For researchers, this case emphasizes the importance of robust predictive safety models and careful patient
monitoring in early-phase trials of covalent inhibitors. The partial responses observed do suggest that the
HER?2-targeting mechanism was biologically active, which may inform the future design of molecules within

this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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